molecular formula C18H17N3O2S B4653062 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B4653062
M. Wt: 339.4 g/mol
InChI Key: BUESPRHORIOXJK-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide, also known as MTB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been studied for its effects on neurotransmitter release and synaptic plasticity, suggesting that it may have potential applications in the treatment of neurological disorders. In immunology, N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has also been found to modulate the activity of GABA and glutamate receptors, which are involved in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of neurotransmitter release, and modulation of the immune response. N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide in laboratory experiments is its ability to modulate various biochemical and physiological processes in the body, making it a versatile tool for research. However, one limitation of using N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide, including the development of more potent and selective analogs, the investigation of its effects on other biochemical and physiological processes, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide for different experimental settings.

properties

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-15-10-7-13(8-11-15)9-12-16-20-21-18(24-16)19-17(22)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUESPRHORIOXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 3
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.